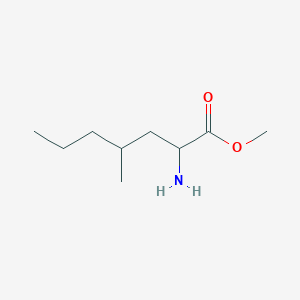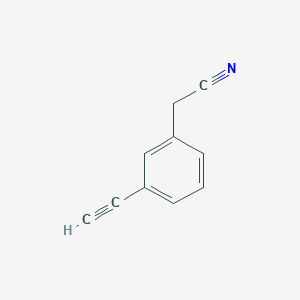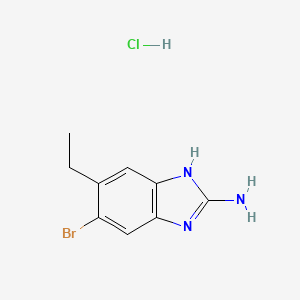
3-Chloro-2-methylpyridine-4-carboxylicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-methylpyridine-4-carboxylic acid hydrochloride is an organic compound belonging to the pyridine family. It features a chlorine atom at the 3-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position of the pyridine ring. The hydrochloride form indicates the presence of a hydrochloride salt, which enhances its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methylpyridine-4-carboxylic acid hydrochloride typically involves the chlorination of 2-methylpyridine-4-carboxylic acid. This process can be carried out using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound often employs a scalable process that ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination step. The final product is then purified through crystallization or recrystallization techniques to obtain the hydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-methylpyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable catalyst.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-methylpyridine-4-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: The compound is a key intermediate in the synthesis of drugs for various therapeutic applications.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-methylpyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The chlorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes or receptors, leading to its desired biological effects. The exact molecular pathways depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-2-chloro-4-methylpyridine: Features an amino group instead of a carboxylic acid group.
4-Chloro-pyridine-2-carboxylic acid methyl ester: Contains a methyl ester group instead of a hydrochloride salt
Uniqueness
3-Chloro-2-methylpyridine-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of a hydrochloride salt, which enhances its solubility and reactivity. This makes it a valuable intermediate in various synthetic pathways and applications.
Eigenschaften
Molekularformel |
C7H7Cl2NO2 |
|---|---|
Molekulargewicht |
208.04 g/mol |
IUPAC-Name |
3-chloro-2-methylpyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H6ClNO2.ClH/c1-4-6(8)5(7(10)11)2-3-9-4;/h2-3H,1H3,(H,10,11);1H |
InChI-Schlüssel |
CLEZFSHMWVEDHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC(=C1Cl)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)spiro[3.3]heptan-1-one](/img/structure/B15325307.png)

![2',4,4',6'-Tetramethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15325320.png)



![3-[(Butan-2-yl)oxy]propan-1-amine](/img/structure/B15325347.png)

![6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B15325364.png)

![(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoicacid](/img/structure/B15325375.png)



